molecular formula C16H20N4O B14361359 N-tert-Butyl-N'-(2-methyl[3,4'-bipyridin]-6-yl)urea CAS No. 92083-77-7

N-tert-Butyl-N'-(2-methyl[3,4'-bipyridin]-6-yl)urea

Cat. No.: B14361359
CAS No.: 92083-77-7
M. Wt: 284.36 g/mol
InChI Key: NCKKTCSOHPSXTB-UHFFFAOYSA-N
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Description

N-tert-Butyl-N’-(2-methyl[3,4’-bipyridin]-6-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a tert-butyl group and a bipyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-N’-(2-methyl[3,4’-bipyridin]-6-yl)urea typically involves the reaction of 2-methyl[3,4’-bipyridin]-6-amine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-methyl[3,4’-bipyridin]-6-amine+tert-butyl isocyanateN-tert-Butyl-N’-(2-methyl[3,4’-bipyridin]-6-yl)urea\text{2-methyl[3,4'-bipyridin]-6-amine} + \text{tert-butyl isocyanate} \rightarrow \text{N-tert-Butyl-N'-(2-methyl[3,4'-bipyridin]-6-yl)urea} 2-methyl[3,4’-bipyridin]-6-amine+tert-butyl isocyanate→N-tert-Butyl-N’-(2-methyl[3,4’-bipyridin]-6-yl)urea

Industrial Production Methods

In an industrial setting, the production of N-tert-Butyl-N’-(2-methyl[3,4’-bipyridin]-6-yl)urea may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N’-(2-methyl[3,4’-bipyridin]-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bipyridinyl derivatives, while reduction may produce reduced urea derivatives.

Scientific Research Applications

N-tert-Butyl-N’-(2-methyl[3,4’-bipyridin]-6-yl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as in drug development.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-Butyl-N’-(2-methyl[3,4’-bipyridin]-6-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyl-N’-(2-hydroxyethyl)urea
  • N-tert-Butyl-N’-(2-methylphenyl)urea
  • N-tert-Butyl-N’-(2-chlorophenyl)urea

Uniqueness

N-tert-Butyl-N’-(2-methyl[3,4’-bipyridin]-6-yl)urea is unique due to the presence of the bipyridinyl moiety, which imparts specific chemical and biological properties. This distinguishes it from other urea derivatives that may lack this structural feature.

Properties

CAS No.

92083-77-7

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

1-tert-butyl-3-(6-methyl-5-pyridin-4-ylpyridin-2-yl)urea

InChI

InChI=1S/C16H20N4O/c1-11-13(12-7-9-17-10-8-12)5-6-14(18-11)19-15(21)20-16(2,3)4/h5-10H,1-4H3,(H2,18,19,20,21)

InChI Key

NCKKTCSOHPSXTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)NC(C)(C)C)C2=CC=NC=C2

Origin of Product

United States

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